molecular formula C8H12Cl2N2 B2693968 (1R,2S)-2-Pyridin-3-ylcyclopropan-1-amine;dihydrochloride CAS No. 1228924-38-6

(1R,2S)-2-Pyridin-3-ylcyclopropan-1-amine;dihydrochloride

Cat. No.: B2693968
CAS No.: 1228924-38-6
M. Wt: 207.1
InChI Key: VXKOQFJNQOGBSM-OXOJUWDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Pyridin-3-ylcyclopropan-1-amine;dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a cyclopropane ring substituted with a pyridine moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Pyridin-3-ylcyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of pyridine with a cyclopropane precursor under specific conditions to ensure the desired stereochemistry. The reaction conditions often involve the use of catalysts and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity (1R,2S)-2-Pyridin-3-ylcyclopropan-1-amine;dihydrochloride suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Pyridin-3-ylcyclopropan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

Scientific Research Applications

(1R,2S)-2-Pyridin-3-ylcyclopropan-1-amine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Pyridin-3-ylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and pyridine-substituted molecules. Examples include:

  • (1R,2S)-2-Phenylcyclopropan-1-amine
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine

Uniqueness

What sets (1R,2S)-2-Pyridin-3-ylcyclopropan-1-amine;dihydrochloride apart is its unique combination of a cyclopropane ring and a pyridine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1R,2S)-2-pyridin-3-ylcyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-8-4-7(8)6-2-1-3-10-5-6;;/h1-3,5,7-8H,4,9H2;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKOQFJNQOGBSM-OXOJUWDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228924-38-6
Record name rac-(1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.